2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the acylation of the intermediate product with 3,4,5-trimethoxyphenylacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and oxadiazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its bioactive properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells. Additionally, the oxadiazole ring can interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
What sets 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide apart is its unique combination of functional groups, which allows it to interact with multiple molecular targets and exhibit a broad range of bioactivities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7/c1-32-18-8-5-15(6-9-18)24-27-25(36-28-24)16-7-10-22(31)29(13-16)14-21(30)26-17-11-19(33-2)23(35-4)20(12-17)34-3/h5-13H,14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKYYRGDTMKQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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